molecular formula C15H19FN2O2 B5160341 N-cycloheptyl-N'-(2-fluorophenyl)ethanediamide

N-cycloheptyl-N'-(2-fluorophenyl)ethanediamide

Cat. No. B5160341
M. Wt: 278.32 g/mol
InChI Key: ZCIGXBUETRXPIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-N'-(2-fluorophenyl)ethanediamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the amide class of compounds and is a derivative of ethanediamide. CFM-2 has been found to have a range of interesting properties that make it useful for a variety of applications.

Mechanism of Action

The mechanism of action of N-cycloheptyl-N'-(2-fluorophenyl)ethanediamide involves its interaction with the Nav1.7 channel. N-cycloheptyl-N'-(2-fluorophenyl)ethanediamide binds to the channel and blocks its activity, preventing the transmission of pain signals. This mechanism of action has been found to be highly selective, with N-cycloheptyl-N'-(2-fluorophenyl)ethanediamide having little effect on other sodium channels.
Biochemical and Physiological Effects:
N-cycloheptyl-N'-(2-fluorophenyl)ethanediamide has a range of biochemical and physiological effects that make it useful for scientific research. In addition to its ability to block the Nav1.7 channel, N-cycloheptyl-N'-(2-fluorophenyl)ethanediamide has also been found to have anti-inflammatory properties. This makes it a potentially useful compound for the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

N-cycloheptyl-N'-(2-fluorophenyl)ethanediamide has a number of advantages for use in lab experiments. It is a highly selective compound that has been extensively studied, making it a reliable tool for researchers. However, there are also limitations to the use of N-cycloheptyl-N'-(2-fluorophenyl)ethanediamide. It is a complex compound that is difficult to synthesize, and it may not be suitable for all types of experiments.

Future Directions

There are a number of future directions for research on N-cycloheptyl-N'-(2-fluorophenyl)ethanediamide. One potential application is in the development of new pain medications. N-cycloheptyl-N'-(2-fluorophenyl)ethanediamide has been found to be highly effective at blocking the Nav1.7 channel, and this mechanism of action could be exploited to develop new pain medications with fewer side effects than current treatments. Additionally, N-cycloheptyl-N'-(2-fluorophenyl)ethanediamide could be explored for its potential use in the treatment of inflammatory conditions, as well as other neurological disorders. Further research is needed to fully understand the potential of this compound.
In conclusion, N-cycloheptyl-N'-(2-fluorophenyl)ethanediamide or N-cycloheptyl-N'-(2-fluorophenyl)ethanediamide is a complex compound that has been extensively studied for its potential use in scientific research. It has a range of interesting properties that make it useful for a variety of applications, including the treatment of pain and inflammation. Further research is needed to fully understand the potential of this compound and to explore new applications for it.

Synthesis Methods

The synthesis of N-cycloheptyl-N'-(2-fluorophenyl)ethanediamide is a relatively complex process that involves several steps. The first step in the synthesis process involves the reaction of cycloheptylamine with 2-fluorobenzoyl chloride to form the intermediate compound N-cycloheptyl-2-fluorobenzamide. This intermediate is then reacted with ethylenediamine to form the final product, N-cycloheptyl-N'-(2-fluorophenyl)ethanediamide.

Scientific Research Applications

N-cycloheptyl-N'-(2-fluorophenyl)ethanediamide has been extensively studied for its potential use in scientific research. One of the most promising applications of this compound is in the field of neuroscience. N-cycloheptyl-N'-(2-fluorophenyl)ethanediamide has been found to be a potent and selective blocker of the voltage-gated sodium channel Nav1.7. This channel is involved in the transmission of pain signals, and blocking it has been found to be an effective way to reduce pain.

properties

IUPAC Name

N-cycloheptyl-N'-(2-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2/c16-12-9-5-6-10-13(12)18-15(20)14(19)17-11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIGXBUETRXPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6850409

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